Eclalbasaponin I

Description

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O14/c1-37(2)14-15-42(36(52)56-35-33(51)31(49)29(47)23(19-44)54-35)21(16-37)20-8-9-25-39(5)12-11-27(55-34-32(50)30(48)28(46)22(18-43)53-34)38(3,4)24(39)10-13-40(25,6)41(20,7)17-26(42)45/h8,21-35,43-51H,9-19H2,1-7H3/t21-,22+,23+,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMRZIYTCZLEAV-VVJIWJAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316627 | |

| Record name | Eclalbasaponin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

797.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158511-59-2 | |

| Record name | Eclalbasaponin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158511-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eclalbasaponin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Eclalbasaponin I: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclalbasaponin I is a triterpenoid saponin that has garnered significant interest within the scientific community for its potential therapeutic properties. As research into natural product-based drug discovery continues to expand, a comprehensive understanding of the sources and methodologies for isolating such compounds is paramount. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed protocols for its extraction, isolation, and purification.

Natural Sources of this compound

This compound has been predominantly isolated from plants of the Asteraceae and Fabaceae families. The primary and most cited natural source is Eclipta prostrata (L.) L., also known by its synonym Eclipta alba (L.) Hassk. Additionally, various species of the Albizia genus have been identified as sources of this and other related triterpenoid saponins.

Primary Sources:

-

Eclipta prostrata (False Daisy): This herbaceous plant, belonging to the Asteraceae family, is widely distributed in tropical and subtropical regions.[1] The aerial parts, including the leaves and stems, are the primary plant materials used for the isolation of this compound.[2]

-

Albizia Species: Several species within the Albizia genus (Fabaceae family) have been reported to contain triterpenoid saponins, including compounds structurally related to this compound. Albizia julibrissin (Silk Tree) is a notable source, with saponins being extracted from its stem bark and leaves.[3][4]

Quantitative Data on Saponin Content

The yield of this compound can vary depending on the plant source, geographical location, harvesting time, and the extraction and purification methods employed. While data on the specific yield of this compound is limited, studies have reported the total saponin content in the source plants, providing a valuable baseline for extraction efforts.

| Plant Source | Plant Part | Extraction Solvent | Total Saponin Content (% w/w or mg/g) | Reference |

| Eclipta prostrata | Leaves | 20% Ethanol | 2.41% | [2][5] |

| Eclipta prostrata | Leaves | Ethanol | 2.11% | [5] |

| Eclipta prostrata | Dried Leaves | Ultrasonic-Assisted Extraction (Ethanol) | 2.10% | [5][6] |

| Eclipta prostrata | Leaves | Methanol | 84.175 ± 0.575 mg/g of extract | [7] |

| Albizia julibrissin | Leaves | Methanol | 0.97 mg/g | [8] |

| Albizia julibrissin | Bark | Methanol | 0.53 mg/g | [8] |

Experimental Protocols for Isolation and Purification

The isolation of this compound is a multi-step process that involves initial extraction from the plant material followed by a series of chromatographic purification steps. The following protocols are a synthesis of methodologies reported in the scientific literature.

Extraction of Crude Saponins

This initial step aims to extract a broad range of compounds, including saponins, from the dried plant material.

-

Materials:

-

Dried and powdered plant material (e.g., aerial parts of Eclipta prostrata or stem bark of Albizia julibrissin)

-

Solvent: 70-95% Ethanol or Methanol

-

Soxhlet apparatus or large glass vessel for maceration

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

-

Protocol (Soxhlet Extraction):

-

Place the powdered plant material (e.g., 500 g) into a large thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the extraction solvent (e.g., 2 L of 95% ethanol).

-

Heat the flask to the boiling point of the solvent. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

-

Continue the extraction for 12-24 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, cool the solution and filter it to remove any fine plant particles.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation and Purification

The crude extract is a complex mixture of phytochemicals. The following chromatographic steps are employed to isolate this compound.

-

Materials:

-

Crude extract

-

Macroporous resin (e.g., Diaion HP-20)

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for chromatography: n-butanol, water, ethanol, methanol, chloroform

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

-

-

Protocol:

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and partition successively with n-butanol. The saponins will preferentially move to the n-butanol fraction.

-

Concentrate the n-butanol fraction to dryness.

-

-

Macroporous Resin Column Chromatography:

-

Dissolve the n-butanol fraction in a minimal amount of water and apply it to a macroporous resin column.

-

Wash the column with water to remove sugars and other polar compounds.

-

Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 60%, 90% ethanol).

-

Collect the fractions and monitor by TLC. Fractions containing this compound are often found in the 30-60% ethanol eluates.[9]

-

-

Silica Gel Column Chromatography:

-

Combine and concentrate the saponin-rich fractions.

-

Apply the concentrated fraction to a silica gel column.

-

Elute with a solvent system such as a gradient of chloroform-methanol or ethyl acetate-methanol-water.

-

Collect and monitor fractions by TLC.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing this compound on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.

-

-

Preparative HPLC:

-

The final purification is often achieved using preparative HPLC on a reversed-phase C18 column.

-

A typical mobile phase would be a gradient of acetonitrile in water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods (MS, NMR).

-

-

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation methodologies for this compound. The protocols outlined herein are a synthesis of established techniques and can be adapted and optimized by researchers based on their specific laboratory capabilities and research objectives. As the demand for high-purity natural products for pharmacological screening and drug development increases, robust and efficient isolation strategies are essential. Further research to quantify the yield of this compound from various sources and to develop more streamlined purification processes will be invaluable to the scientific community.

References

- 1. Eclipta prostrata (L.) L. (Asteraceae): Ethnomedicinal Uses, Chemical Constituents, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Extraction and Identification of Julibroside Saponins from the Bark of Albizia julibrissin [sim.confex.com]

- 4. Three new triterpenoid saponins from Albizia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjas.org [rjas.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploration of Antibacterial and Antioxidant Potential of Eclipta prostrata Leaf Extract [arccjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Uncharted Path: A Technical Guide to the Biosynthesis of Eclalbasaponin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eclalbasaponin I, a bioactive triterpenoid saponin isolated from the medicinal plant Eclipta alba, has garnered significant interest for its potential therapeutic applications, including anti-tumor and anti-oxidative properties.[1] Despite its pharmacological importance, the biosynthetic pathway of this compound remains unelucidated. This technical guide provides a comprehensive theoretical framework and a practical roadmap for the scientific community to unravel the enzymatic cascade leading to the synthesis of this complex natural product. By leveraging the current understanding of general triterpenoid saponin biosynthesis, this document outlines a putative pathway, details robust experimental protocols for gene discovery and enzyme characterization, and presents a framework for quantitative data analysis. This guide is intended to serve as a foundational resource for researchers embarking on the discovery and potential metabolic engineering of this compound and other valuable saponins from Eclipta alba.

Introduction to Triterpenoid Saponin Biosynthesis

Triterpenoid saponins are a vast and structurally diverse class of plant secondary metabolites synthesized via the isoprenoid pathway.[2] Their biosynthesis is a multi-step process involving a series of specialized enzymes that build upon a common precursor. The general pathway can be conceptually divided into three main stages:

-

Stage 1: Cyclization of 2,3-Oxidosqualene: The linear C30 precursor, 2,3-oxidosqualene, is cyclized by an oxidosqualene cyclase (OSC) to form the foundational triterpenoid skeleton.[2][3] For oleanane-type saponins like this compound, the key enzyme is β-amyrin synthase (bAS).[2][4]

-

Stage 2: Oxidation of the Triterpenoid Scaffold: The initial triterpenoid backbone undergoes a series of oxidative modifications, such as hydroxylation and carboxylation. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce functional groups at specific positions on the triterpenoid ring structure.[5][6][7] This stage is crucial for generating the vast structural diversity of saponins.

-

Stage 3: Glycosylation of the Aglycone: In the final stage, sugar moieties are attached to the oxidized triterpenoid aglycone (sapogenin) by UDP-glycosyltransferases (UGTs).[3][7] The number, type, and linkage of these sugar chains significantly influence the physicochemical properties and biological activities of the resulting saponin.[8]

Proposed Biosynthetic Pathway of this compound

Based on the chemical structure of this compound (C₄₂H₆₈O₁₄) and the established principles of oleanane-type saponin biosynthesis, a putative pathway is proposed below. This compound is an oleanane-type triterpenoid glycoside. Its aglycone is likely derived from β-amyrin, which undergoes several oxidative modifications before glycosylation.

Putative Steps:

-

Formation of β-Amyrin: The pathway initiates with the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by β-amyrin synthase (bAS) .

-

C-28 Oxidation: The methyl group at the C-28 position of β-amyrin is sequentially oxidized to a carboxylic acid, likely catalyzed by a CYP716A subfamily member , to form oleanolic acid.[9]

-

Hydroxylation at C-2 and C-19: Further hydroxylation events are proposed to occur at the C-2 and C-19 positions of oleanolic acid, catalyzed by specific cytochrome P450s .

-

Glycosylation at C-3 and C-28: Finally, two glucose moieties are attached to the aglycone. A UGT attaches a glucose molecule to the hydroxyl group at C-3, and another UGT attaches a glucose molecule to the carboxyl group at C-28.

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The following protocols provide a detailed methodology for the identification and characterization of the genes and enzymes involved in the this compound biosynthetic pathway in Eclipta alba.

Gene Discovery via Transcriptome Analysis

Objective: To identify candidate genes encoding bAS, CYPs, and UGTs involved in this compound biosynthesis.

Methodology:

-

Plant Material and Elicitor Treatment: Grow Eclipta alba plants under controlled conditions. To enhance the expression of secondary metabolism genes, treat a subset of plants with methyl jasmonate (MeJA), a known elicitor of saponin biosynthesis.[10] Collect tissues (e.g., leaves, roots) at different time points post-treatment.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues. Perform high-throughput transcriptome sequencing (RNA-Seq) to generate a comprehensive expression profile.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Identify differentially expressed genes (DEGs) between MeJA-treated and control samples.

-

Annotate the DEGs by sequence homology to known plant bAS, CYP, and UGT sequences.

-

Prioritize candidate genes that show significant upregulation upon MeJA treatment and belong to the relevant enzyme families.

-

Figure 2: Experimental workflow for candidate gene discovery.

Functional Characterization of Candidate Enzymes

Objective: To verify the enzymatic function of the candidate genes identified from the transcriptome analysis.

Methodology:

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length coding sequences of the candidate genes from E. alba cDNA.

-

Clone the amplified genes into appropriate expression vectors for yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana.

-

Transform the expression constructs into the chosen heterologous host.

-

-

In Vivo and In Vitro Enzyme Assays:

-

For bAS candidates: Express the gene in a yeast strain engineered to produce 2,3-oxidosqualene. Analyze the yeast extracts for the production of β-amyrin using Gas Chromatography-Mass Spectrometry (GC-MS).

-

For CYP candidates: Co-express the CYP candidate with a cytochrome P450 reductase (CPR) in yeast or N. benthamiana. Feed the cultures with the proposed substrate (e.g., β-amyrin, oleanolic acid). Analyze the products using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

For UGT candidates: Perform in vitro assays using purified recombinant UGT enzyme, the proposed aglycone substrate, and a UDP-sugar donor (e.g., UDP-glucose). Analyze the reaction products by LC-MS to detect the formation of glycosylated saponins.

-

-

Product Identification: Compare the retention times and mass spectra of the enzymatic products with authentic standards of the proposed intermediates and final product, if available.

Quantitative Data Presentation

While no specific quantitative data for this compound biosynthesis exists, the following tables provide a template for organizing and presenting data that would be generated from the proposed experiments.

Table 1: Hypothetical Transcript Abundance of Candidate Genes in E. alba after MeJA Treatment

| Gene ID | Putative Function | Fold Change (MeJA vs. Control) |

| EaOSC1 | β-amyrin synthase | 15.2 |

| EaCYP716A1 | C-28 Oxidase | 12.8 |

| EaCYP81E2 | C-2 Hydroxylase | 9.5 |

| EaCYP72A3 | C-19 Hydroxylase | 11.3 |

| EaUGT73B1 | C-3 Glucosyltransferase | 18.1 |

| EaUGT85C2 | C-28 Glucosyltransferase | 16.7 |

Table 2: Hypothetical Kinetic Parameters of Characterized Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) |

| EaOSC1 | 2,3-Oxidosqualene | 25 | 0.5 |

| EaCYP716A1 | β-Amyrin | 50 | 0.1 |

| EaCYP81E2 | Oleanolic Acid | 40 | 0.08 |

| EaCYP72A3 | 2-hydroxy-oleanolic acid | 60 | 0.05 |

| EaUGT73B1 | 2,19-dihydroxy-oleanolic acid | 100 | 1.2 |

| EaUGT85C2 | 3-O-glucosyl-2,19-dihydroxy-oleanolic acid | 80 | 1.5 |

Conclusion

The elucidation of the this compound biosynthetic pathway presents a significant scientific challenge with rewarding outcomes for drug development and metabolic engineering. The proposed pathway and detailed experimental protocols in this guide offer a structured approach for researchers to systematically identify and characterize the necessary genes and enzymes from Eclipta alba. The successful reconstruction of this pathway in a heterologous host could pave the way for a sustainable and scalable production of this compound and its derivatives, ultimately accelerating their translation into valuable therapeutic agents.

References

- 1. pnas.org [pnas.org]

- 2. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 6. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Identification and analysis of UGT genes associated with triterpenoid saponin in soapberry (Sapindus mukorossi Gaertn.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deciphering triterpenoid saponin biosynthesis by leveraging transcriptome response to methyl jasmonate elicitation in Saponaria vaccaria - PMC [pmc.ncbi.nlm.nih.gov]

Eclalbasaponin I: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eclalbasaponin I, a prominent oleanane-type triterpenoid saponin isolated from the medicinal plant Eclipta prostrata, has garnered significant scientific interest due to its diverse pharmacological activities, including antitumor and neuroprotective effects. This document provides an in-depth technical overview of the chemical structure and stereochemistry of this compound, supported by spectroscopic data and a detailed description of its isolation. Furthermore, it elucidates its mechanism of action through the activation of specific signaling pathways. This guide is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

This compound is a glycoside consisting of a pentacyclic triterpenoid aglycone, echinocystic acid, linked to two glucose moieties. Its chemical formula is C42H68O14, and it has a molecular weight of 797.0 g/mol . The systematic IUPAC name for this compound is [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate. The structure, including the specific stereochemical configurations, has been elucidated through extensive spectroscopic analysis, primarily using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The aglycone, echinocystic acid, possesses a characteristic oleanane skeleton with hydroxyl groups at positions C-3 and C-16, a carboxyl group at C-28, and a double bond between C-12 and C-13. The stereochemistry of the chiral centers in the aglycone is consistent with that of other oleanane-type triterpenoids. One glucose molecule is attached to the hydroxyl group at C-3 of the aglycone, while the second glucose molecule is ester-linked to the carboxyl group at C-28.

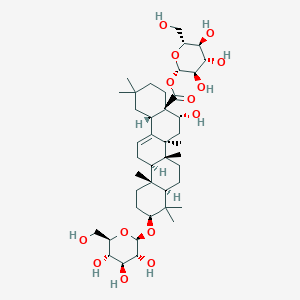

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies heavily on ¹H and ¹³C NMR data. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and their spatial arrangement.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound shows 42 distinct carbon signals, corresponding to the 30 carbons of the aglycone and the 12 carbons of the two glucose moieties. The chemical shifts are indicative of the different functional groups present in the molecule.

| Carbon No. | δC (ppm) | Carbon No. | δC (ppm) |

| 1 | 38.8 | 22 | 32.9 |

| 2 | 26.5 | 23 | 28.1 |

| 3 | 88.7 | 24 | 16.9 |

| 4 | 39.4 | 25 | 15.6 |

| 5 | 55.8 | 26 | 17.4 |

| 6 | 18.4 | 27 | 26.0 |

| 7 | 33.1 | 28 | 176.4 |

| 8 | 39.8 | 29 | 33.1 |

| 9 | 47.0 | 30 | 23.7 |

| 10 | 36.9 | Glc (C-3) | |

| 11 | 23.6 | 1' | 106.3 |

| 12 | 122.6 | 2' | 75.3 |

| 13 | 144.1 | 3' | 78.1 |

| 14 | 41.8 | 4' | 71.3 |

| 15 | 36.1 | 5' | 77.8 |

| 16 | 74.1 | 6' | 62.5 |

| 17 | 47.0 | Glc (C-28) | |

| 18 | 41.1 | 1'' | 95.6 |

| 19 | 46.2 | 2'' | 74.1 |

| 20 | 30.8 | 3'' | 79.2 |

| 21 | 34.1 | 4'' | 71.8 |

| 5'' | 78.5 | ||

| 6'' | 62.8 |

Table 1: ¹³C NMR Chemical Shifts (δ) for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the proton environments and their connectivities through coupling constants.

| Proton No. | δH (ppm), Multiplicity (J in Hz) |

| 3 | 3.20 (dd, J = 11.5, 4.5 Hz) |

| 12 | 5.38 (t, J = 3.5 Hz) |

| 16 | 4.45 (dd, J = 11.0, 5.0 Hz) |

| Glc (C-3) | |

| 1' | 4.52 (d, J = 7.5 Hz) |

| Glc (C-28) | |

| 1'' | 5.40 (d, J = 8.0 Hz) |

Table 2: Key ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a composite protocol based on established methods for the isolation of this compound from Eclipta prostrata.

1. Extraction:

-

Air-dried and powdered aerial parts of Eclipta prostrata are subjected to extraction with 70% aqueous ethanol at room temperature.

-

The extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol.

-

The n-butanol fraction, which is rich in saponins, is collected and concentrated.

3. Chromatographic Purification:

-

Column Chromatography (Silica Gel): The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to separate the components based on polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using a methanol-chloroform solvent system.

-

Reversed-Phase HPLC: Final purification is achieved by preparative reversed-phase High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient as the mobile phase. The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Biological Activity and Signaling Pathways

This compound has been shown to exert neuroprotective effects against oxidative stress-induced apoptosis. This activity is mediated through the activation of specific intracellular signaling pathways.

Activation of p38 and ERK Signaling Pathways

In neuronal cells, this compound has been demonstrated to activate the p38 mitogen-activated protein kinase (MAPK) and the extracellular signal-regulated kinase (ERK) pathways. This activation leads to the induction of mitophagy, a process of selective removal of damaged mitochondria, which in turn suppresses oxidative stress and subsequent apoptotic cell death.

// Nodes Eclalbasaponin_I [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; p38_ERK [label="p38 and ERK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitophagy [label="Mitophagy Induction", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Eclalbasaponin_I -> p38_ERK [color="#5F6368", arrowhead=normal]; p38_ERK -> Mitophagy [color="#5F6368", arrowhead=normal]; Mitophagy -> Oxidative_Stress [color="#5F6368", arrowhead=tee, label="| (Inhibition)"]; Oxidative_Stress -> Apoptosis [color="#5F6368", arrowhead=normal]; Mitophagy -> Neuroprotection [color="#5F6368", arrowhead=normal]; Apoptosis -> Neuroprotection [style=invis]; // for layout

// Invisible edges for layout edge [style=invis]; Eclalbasaponin_I -> Cell_Membrane -> p38_ERK;

{rank=same; Eclalbasaponin_I; Cell_Membrane;} {rank=same; Mitophagy; Oxidative_Stress; Apoptosis;} } .enddot

Caption: Signaling pathway of this compound.

Conclusion

This compound is a well-characterized oleanane-type triterpenoid saponin with significant biological potential. Its chemical structure and stereochemistry have been unequivocally established through modern spectroscopic techniques. The detailed understanding of its isolation and purification provides a solid foundation for further research and development. The elucidation of its mechanism of action, particularly the activation of the p38 and ERK signaling pathways, opens new avenues for its therapeutic application in neurodegenerative diseases and potentially other conditions. This technical guide serves as a valuable resource for scientists working on the exploration and utilization of this promising natural product.

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Eclalbasaponin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclalbasaponin I, a bioactive oleanane-type triterpenoid saponin isolated from the medicinal plant Eclipta prostrata (L.) L., has garnered significant interest within the scientific community for its potential therapeutic properties. The precise structural elucidation of such complex natural products is paramount for understanding their mechanism of action and for further drug development endeavors. This technical guide provides a comprehensive interpretation of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document serves as a detailed reference for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Molecular Structure

This compound is a glycoside of echinocystic acid. Its structure was elucidated through extensive spectroscopic analysis.

Spectroscopic Data Analysis

The structural determination of this compound is reliant on the synergistic interpretation of data from various spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a common technique for the analysis of triterpenoid saponins. The sample is dissolved in a suitable solvent, such as methanol, and introduced into the mass spectrometer. The instrument is typically operated in negative ion mode, as saponins readily form [M-H]⁻ ions.

Data Interpretation: The mass spectrum of this compound shows a prominent pseudomolecular ion peak which allows for the determination of its molecular formula.

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M-H]⁻ | 795 | 795.4615 | C₄₂H₆₈O₁₄ |

The high-resolution mass measurement provides strong evidence for the elemental composition of C₄₂H₆₈O₁₄, which corresponds to a molecular weight of 796.99 g/mol .

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound.

Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or analyzed as a thin film.

Data Interpretation: The IR spectrum of this compound displays characteristic absorption bands that indicate the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretching (hydroxyl groups) |

| ~2930 | Strong | C-H stretching (aliphatic) |

| ~1730 | Strong | C=O stretching (ester) |

| ~1640 | Medium | C=C stretching (alkene) |

| ~1070 | Strong | C-O stretching (glycosidic bonds and alcohols) |

The broad absorption around 3400 cm⁻¹ is indicative of the numerous hydroxyl groups in the sugar moieties and on the aglycone. The strong peak around 1730 cm⁻¹ suggests the presence of an ester linkage, and the band at approximately 1640 cm⁻¹ corresponds to the C=C double bond in the oleanane skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of complex organic molecules like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or pyridine-d₅. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal or an internal standard like tetramethylsilane (TMS).

¹H NMR Data: The ¹H NMR spectrum provides information about the different types of protons and their chemical environment.

¹³C NMR Data: The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their types (methyl, methylene, methine, quaternary).

Table of ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD):

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| Aglycone (Echinocystic Acid) | ||

| 1 | 39.8 | 0.95, 1.65 (m) |

| 2 | 27.2 | 1.90, 2.05 (m) |

| 3 | 90.8 | 3.20 (dd, J=11.5, 4.5) |

| 4 | 39.9 | - |

| 5 | 56.8 | 0.75 (d, J=11.0) |

| 6 | 19.4 | 1.50, 1.60 (m) |

| 7 | 33.8 | 1.40, 1.55 (m) |

| 8 | 40.6 | 1.95 (m) |

| 9 | 47.9 | 1.60 (m) |

| 10 | 37.8 | - |

| 11 | 24.5 | 1.95 (m) |

| 12 | 123.4 | 5.35 (t-like, J=3.5) |

| 13 | 145.0 | - |

| 14 | 42.6 | - |

| 15 | 36.8 | 1.80, 2.30 (m) |

| 16 | 75.2 | 4.55 (br s) |

| 17 | 48.4 | - |

| 18 | 42.2 | 3.00 (dd, J=13.5, 4.0) |

| 19 | 47.6 | 1.60, 1.80 (m) |

| 20 | 31.5 | 1.20, 1.50 (m) |

| 21 | 34.8 | 1.55, 1.90 (m) |

| 22 | 33.8 | 1.90, 2.00 (m) |

| 23 | 28.8 | 1.00 (s) |

| 24 | 17.2 | 0.80 (s) |

| 25 | 16.3 | 0.85 (s) |

| 26 | 18.0 | 0.90 (s) |

| 27 | 26.8 | 1.37 (s) |

| 28 | 177.3 | - |

| 29 | 33.8 | 0.98 (s) |

| 30 | 24.5 | 0.92 (s) |

| Glucosyl Unit at C-3 | ||

| 1' | 106.7 | 4.34 (d, J=7.8) |

| 2' | 75.6 | 3.25 (m) |

| 3' | 78.4 | 3.35 (m) |

| 4' | 71.5 | 3.30 (m) |

| 5' | 78.0 | 3.40 (m) |

| 6' | 62.7 | 3.68 (dd, J=12.0, 5.4), 3.84 (dd, J=12.0, 1.8) |

| Glucosyl Unit at C-28 | ||

| 1'' | 95.7 | 5.37 (d, J=7.8) |

| 2'' | 74.0 | 3.30 (m) |

| 3'' | 78.8 | 3.45 (m) |

| 4'' | 71.2 | 3.35 (m) |

| 5'' | 78.4 | 3.50 (m) |

| 6'' | 62.5 | 3.70 (dd, J=12.0, 5.4), 3.87 (dd, J=12.0, 2.4) |

Note: Chemical shifts are referenced to the solvent signal of CD₃OD. Assignments are based on 2D NMR data.

2D NMR Data Interpretation:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY correlations are crucial for tracing the proton networks within the aglycone rings and the sugar moieties, confirming the connectivity of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This experiment is pivotal for connecting different spin systems and for identifying the attachment points of the sugar units to the aglycone. Key HMBC correlations for this compound include:

-

The anomeric proton of the first glucose (H-1' at δ 4.34) shows a correlation to the C-3 of the aglycone (δ 90.8), confirming the glycosylation site.

-

The anomeric proton of the second glucose (H-1'' at δ 5.37) correlates with the carbonyl carbon of the carboxyl group at C-28 (δ 177.3), indicating an ester linkage.

-

Workflow for Spectroscopic Data Interpretation

The logical flow for elucidating the structure of a natural product like this compound using spectroscopic data is visualized in the following diagram.

Caption: Workflow for the isolation and structure elucidation of this compound.

Conclusion

The comprehensive analysis of spectroscopic data from Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional NMR experiments allows for the unambiguous structural determination of this compound. The interpretation of this data confirms the identity of the aglycone as echinocystic acid and establishes the nature and attachment points of the two glucosyl units. This detailed spectroscopic guide serves as a valuable resource for researchers in the field of natural product chemistry and drug development, providing a foundational understanding of the structural characteristics of this promising bioactive compound.

physical and chemical properties of Eclalbasaponin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclalbasaponin I is a triterpenoid saponin isolated from the herbs of Eclipta prostrata and has also been identified in Aralia elata (Miq.) Seem.[1][2]. As a member of the oleanane-type glycosides, this natural compound has garnered significant interest within the scientific community due to its diverse pharmacological activities[3]. Preclinical studies have demonstrated its potential as an anti-oxidative, antitumor, and antibacterial agent[4]. Notably, this compound has been shown to reduce oxidative stress-induced neural cell death through the activation of autophagy and exhibits dose-dependent inhibitory effects on the proliferation of certain cancer cell lines[4]. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known mechanisms of action.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | Source(s) |

| IUPAC Name | [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | [5] |

| Molecular Formula | C₄₂H₆₈O₁₄ | [4][5][6][7] |

| Molecular Weight | 796.98 g/mol | [4][7][8] |

| CAS Number | 158511-59-2 | [4][5][6] |

| Physical Description | Powder | [1] |

| Purity | ≥98% | [6] |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic), Pyridine, Methanol, Ethanol | [4][8] |

| Storage | Store at -80°C for up to 6 months or at -20°C for 1 month (protect from light) | [8] |

Spectroscopic and Structural Elucidation Data

| Technique | Description | Source(s) |

| Mass Spectrometry (MS) | Mass spectrometry has been utilized to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula. | [4] |

| ¹H NMR | Proton Nuclear Magnetic Resonance spectroscopy was used to determine the number and types of hydrogen atoms in the molecule, providing insights into its complex structure. | [4] |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance spectroscopy was employed to identify the carbon skeleton of the molecule, complementing the ¹H NMR data for complete structural assignment. | [4][5] |

Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Eclipta prostrata

The isolation and purification of this compound from the aerial parts of Eclipta prostrata is a multi-step process involving extraction and chromatography[4].

Methodology:

-

Extraction: The aerial parts of Eclipta prostrata are subjected to gradient solvent fractionation to obtain four primary fractions: water, 30% ethanol, 60% ethanol, and 90% ethanol[4].

-

Chromatographic Purification: The crude fractions are then purified using a series of chromatographic techniques.

-

Macroporous Resin Chromatography: To initially separate saponins from other components.

-

Silica Gel Column Chromatography: For further separation based on polarity.

-

Sephadex LH-20 Column Chromatography: To separate compounds based on size.

-

ODS (Octadecylsilane) Column Chromatography: A reverse-phase chromatography step for high-resolution separation.

-

-

Analysis: Thin-Layer Chromatography (TLC) is used throughout the purification process to monitor the separation and identify fractions containing this compound[4].

Antitumor Activity Assessment: MTT Assay

The cytotoxic effect of this compound on hepatoma SMMC-7721 cells was determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[4].

Methodology:

-

Cell Seeding: SMMC-7721 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound and a positive control (e.g., 5-fluorouracil) for a specified period (e.g., 24-72 hours).

-

MTT Addition: Following treatment, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Antibacterial Activity Assessment

The antibacterial properties of this compound were evaluated against Gram-positive (Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria using several assays.

1. Agar Well Diffusion Assay

This method is used to assess the ability of a substance to inhibit bacterial growth.

Methodology:

-

Inoculation: A standardized bacterial suspension is uniformly spread onto the surface of an agar plate.

-

Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

-

Sample Addition: A known concentration of this compound is added to the wells. A positive control (antibiotic) and a negative control (solvent) are also included.

-

Incubation: The plates are incubated under appropriate conditions for bacterial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured.

2. Crystal Violet Assay for Biofilm Disruption

This assay quantifies the ability of a compound to disrupt the bacterial cell membrane.

Methodology:

-

Bacterial Culture: Bacteria are cultured in the presence and absence of this compound.

-

Centrifugation: The cultures are centrifuged to pellet the bacteria, and the supernatant is collected.

-

Staining: The bacterial pellets are stained with a crystal violet solution.

-

Washing and Solubilization: The excess stain is washed away, and the bound stain is solubilized.

-

Absorbance Measurement: The absorbance of the solubilized stain is measured, which is proportional to the number of adherent, viable cells. A decrease in absorbance in the treated samples indicates cell membrane damage.

Mechanism of Action: Neuroprotection via Autophagy Activation

This compound has been shown to protect neuronal cells from oxidative stress-induced death by activating autophagy, specifically mitophagy. This neuroprotective effect is mediated through the activation of the p38 and ERK signaling pathways.

Signaling Pathway Description:

In human neuroblastoma SH-SY5Y cells, this compound pretreatment leads to the activation of p38 mitogen-activated protein kinase (p38) and extracellular signal-regulated kinase (ERK). The activation of these kinases, in turn, induces autophagy and mitophagy. This process facilitates the clearance of damaged mitochondria and reduces the accumulation of reactive oxygen species (ROS) caused by oxidative stress. By mitigating mitochondrial dysfunction and ROS levels, this compound effectively suppresses the downstream apoptotic cascade, ultimately resulting in the protection of neuronal cells from oxidative stress-induced death.

Conclusion

This compound is a promising bioactive compound with a well-characterized chemical structure and a range of demonstrated pharmacological activities. Its antitumor, antibacterial, and particularly its neuroprotective effects, mediated through the activation of autophagy, make it a compelling candidate for further investigation in drug discovery and development. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this natural product.

References

- 1. hereditybio.in [hereditybio.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:158511-59-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound | C42H68O14 | CID 10079039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 158511-59-2 | INDOFINE Chemical Company [indofinechemical.com]

- 7. This compound (Standard)_TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

Eclalbasaponin I: A Technical Guide to its Solubility Profile for Researchers and Drug Development Professionals

Introduction

Eclalbasaponin I, a triterpenoid saponin isolated from Eclipta prostrata, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-oxidative and anti-tumor properties. A fundamental understanding of its solubility in various solvents is paramount for researchers and professionals in drug development, as it directly impacts formulation, bioavailability, and the design of preclinical and clinical studies. This technical guide provides a comprehensive overview of the known solubility of this compound, a detailed experimental protocol for its determination, and a visualization of a relevant signaling pathway.

Solubility of this compound

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative assessments have been reported, indicating its solubility in a range of common organic solvents. This information is crucial for the initial stages of experimental design, including the preparation of stock solutions for in vitro and in vivo studies.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | [1] |

| Pyridine | C₅H₅N | Soluble | [1] |

| Methanol | CH₃OH | Soluble | [1] |

| Ethanol | C₂H₅OH | Soluble | [1] |

Note: The term "soluble" in this context indicates that this compound can be dissolved in these solvents, but the exact concentration at saturation has not been specified. Researchers should perform their own quantitative determinations for their specific experimental conditions.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from the widely accepted "shake-flask" method for natural products.[2][3]

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker bath

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to permit the undissolved solid to sediment. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed. Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

-

Quantification:

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound. A standard calibration curve of this compound in the same solvent must be prepared for accurate quantification.

-

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent (e.g., in mg/mL) by multiplying the measured concentration by the dilution factor.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Solubility Determination

The logical steps involved in the experimental determination of this compound solubility are illustrated in the following diagram.

Caption: Workflow for determining the equilibrium solubility of this compound.

Nrf2/HO-1 Signaling Pathway

This compound has been reported to exhibit anti-oxidative properties. A key signaling pathway involved in the cellular response to oxidative stress is the Nrf2/HO-1 pathway.[4][5][6][7][8] The following diagram illustrates this protective mechanism.

Caption: The Nrf2/HO-1 signaling pathway and the potential role of this compound.

References

- 1. This compound | CAS:158511-59-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

Eclalbasaponin I: A Technical Guide to its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eclalbasaponin I, a triterpenoid saponin isolated from Eclipta alba, has demonstrated significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of its mechanism of action, focusing on the core finding of bacterial cell membrane disruption. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying processes to support further research and drug development efforts. The primary mode of action of this compound is the perturbation and disruption of the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Core Mechanism of Action: Bacterial Membrane Disruption

The fundamental antibacterial activity of this compound lies in its ability to compromise the integrity of the bacterial cell membrane.[1][2][3] This interaction leads to a cascade of events culminating in bacterial cell death. Evidence from multiple studies indicates that this compound induces cellular damage, resulting in the release of intracellular materials.[1][2] Spectroscopic and microscopic analyses have further confirmed significant alterations in the cell surface structure and outright membrane disruption following treatment with this saponin.[1][2][3] This membrane-centric mechanism is a key area of interest for its potential to combat antibiotic-resistant bacteria.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Applications of Fourier Transform-Infrared spectroscopy in microbial cell biology and environmental microbiology: advances, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of antibacterial activity of Eclalbasaponin isolated from Eclipta alba - PubMed [pubmed.ncbi.nlm.nih.gov]

Eclalbasaponin I-Induced Cell Death in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eclalbasaponin I, a triterpenoid saponin, has demonstrated potential as an anticancer agent. This technical guide provides an in-depth overview of the current understanding of this compound-induced cell death in cancer cells. While research specifically on this compound in oncology is emerging, this document synthesizes the available data and extrapolates from studies on structurally related compounds, namely Eclalbasaponin II and its identical counterpart, Ecliptasaponin A. This guide covers the cytotoxic activity, underlying molecular mechanisms, and relevant experimental protocols to facilitate further research and development in this promising area.

Introduction

Triterpenoid saponins are a class of natural products known for their diverse pharmacological activities, including anticancer properties. This compound, isolated from plants such as Eclipta prostrata L., has been identified as a potential inhibitor of cancer cell proliferation.[1] Understanding the mechanisms by which this compound induces cell death is crucial for its development as a therapeutic agent. This document details the known signaling pathways and provides standardized protocols for investigating its effects.

Cytotoxic Activity of this compound and Related Compounds

The cytotoxic effects of this compound and its analogs have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: IC50 Values of this compound and Related Saponins in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Reference |

| This compound | Hepatoma (SMMC-7721) | 111.17 µg/mL | [1] |

| Eclalbasaponin II | Ovarian Cancer (SKOV3) | Potent Cytotoxicity | [2] |

| Eclalbasaponin II | Ovarian Cancer (A2780) | Potent Cytotoxicity | [2] |

| Ecliptasaponin A | Lung Cancer (H460) | Dose-dependent inhibition | [3][4] |

| Ecliptasaponin A | Lung Cancer (H1975) | Dose-dependent inhibition | [3][4] |

Note: "Potent cytotoxicity" for Eclalbasaponin II indicates that the source material highlighted its strong effect without providing a specific IC50 value. "Dose-dependent inhibition" for Ecliptasaponin A signifies a clear reduction in cell viability with increasing concentrations, as reported in the cited literature.

Molecular Mechanisms of Action: Signaling Pathways

Research suggests that Eclalbasaponins induce cancer cell death through a complex interplay of signaling pathways, primarily involving apoptosis and autophagy.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Eclalbasaponin II and Ecliptasaponin A have been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[2][3] Activation of these pathways can lead to the activation of downstream caspases, the executioners of apoptosis. Specifically, the ASK1/JNK pathway has been identified as a key mediator of Ecliptasaponin A-induced apoptosis in lung cancer cells.[4][5]

Autophagy Induction

Autophagy is a cellular process of self-degradation that can either promote cell survival or lead to cell death. In the context of Eclalbasaponin II and Ecliptasaponin A, autophagy appears to contribute to cell death.[2][3] The mechanism involves the inhibition of the mTOR signaling pathway and the activation of JNK and p38.[2] Autophagy inhibitors have been shown to reduce the apoptotic effects of Ecliptasaponin A, indicating a pro-apoptotic role for autophagy in this context.[4]

Experimental Protocols

The following protocols are provided as a guide for studying the effects of this compound on cancer cells. These are generalized methods and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound as desired.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways.

Materials:

-

Treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JNK, anti-p-p38, anti-LC3, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and control cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify band intensities.

Conclusion

This compound shows promise as an anticancer compound, with evidence suggesting its ability to induce cell death in cancer cells. The primary mechanisms of action appear to involve the induction of apoptosis and autophagy, mediated by key signaling pathways including the JNK and p38 MAPKs. While data specifically for this compound is still limited, research on the closely related Eclalbasaponin II and Ecliptasaponin A provides a strong foundation for future investigation. The experimental protocols outlined in this guide offer a framework for researchers to further elucidate the anticancer potential of this compound and its analogs, with the ultimate goal of developing novel and effective cancer therapies.

References

- 1. This compound | axonscientific.com [axonscientific.com]

- 2. Eclalbasaponin II induces autophagic and apoptotic cell death in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Eclalbasaponin I: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eclalbasaponin I, a triterpenoid saponin isolated from species such as Eclipta prostrata, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current scientific understanding of the anti-inflammatory effects of this compound. While direct quantitative data on its inhibition of key inflammatory mediators remains limited in publicly accessible literature, existing studies point towards a mechanism of action involving the modulation of cellular signaling pathways, specifically the p38 and Extracellular signal-regulated kinase (ERK) pathways. This document outlines the known biological activities, a detailed description of its proposed mechanism of action, and standardized experimental protocols relevant to the investigation of its anti-inflammatory potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

This compound is a naturally occurring saponin that has been identified as a constituent of several medicinal plants, notably Eclipta prostrata. Traditional uses of these plants for inflammatory conditions have prompted scientific investigation into their bioactive components. This whitepaper focuses specifically on the anti-inflammatory properties of this compound, consolidating the available scientific evidence and providing a technical resource for the research and drug development community.

Quantitative Data on Anti-inflammatory Activity

A thorough review of the available scientific literature reveals a notable scarcity of specific quantitative data for the anti-inflammatory activity of this compound. One key study by Ryu et al. (2013) investigated the inhibitory effects of compounds isolated from Eclipta prostrata on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While this compound was among the tested compounds, the study's primary focus was on echinocystic acid, which exhibited more potent activity. The specific IC50 value or percentage of inhibition for this compound was not detailed in the available abstract.

Due to the limited availability of direct quantitative data, a comparative table of IC50 values for this compound against key inflammatory markers such as TNF-α, IL-6, COX-2, and iNOS cannot be provided at this time. The following table summarizes the qualitative findings regarding its anti-inflammatory potential.

Table 1: Summary of In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Measured Parameter | Result | Citation |

| Nitric Oxide Production | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Inhibitory activity observed, but quantitative data not specified. | [1] |

Note: Further research is required to quantify the inhibitory potency of this compound against various inflammatory mediators.

Mechanism of Action: Modulation of MAPK Signaling

Current evidence suggests that the biological effects of this compound, including its potential anti-inflammatory properties, are mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically p38 and ERK.

A study demonstrated that this compound pretreatment in SH-SY5Y neuroblastoma cells led to the significant activation of both p38 and ERK. This activation was linked to the induction of mitophagy, a process that removes damaged mitochondria, thereby reducing oxidative stress-induced apoptosis. Oxidative stress is a known contributor to the inflammatory cascade. By activating these pathways, this compound may exert an indirect anti-inflammatory effect by mitigating cellular stress and damage.

The precise downstream targets of this compound-induced p38 and ERK activation within an inflammatory context, and whether it directly modulates the transcription of pro-inflammatory cytokines, remains an area for further investigation.

Experimental Protocols

The following are detailed, representative protocols for key in vitro and in vivo experiments used to assess the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Activity

Objective: To determine the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (solvent only).

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group (no LPS) should also be included.

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

-

If applicable, calculate the IC50 value.

-

Objective: To determine if this compound induces the phosphorylation (activation) of p38 and ERK in a relevant cell line.

Materials:

-

Selected cell line (e.g., RAW 264.7 macrophages or other relevant cells)

-

Appropriate cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat with this compound at various concentrations and for different time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

-

Imaging and Analysis:

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

-

Conclusion and Future Directions

This compound presents an interesting profile as a potential modulator of inflammatory processes. The existing evidence, though limited, points towards a mechanism of action centered on the activation of the p38 and ERK signaling pathways, which are known to play complex roles in both pro- and anti-inflammatory responses.

The critical next step in elucidating the anti-inflammatory potential of this compound is the generation of robust quantitative data. Future research should focus on:

-

Quantitative In Vitro Studies: Determining the IC50 values of this compound against a panel of key inflammatory mediators, including TNF-α, IL-6, IL-1β, COX-2, and iNOS, in relevant cell models such as LPS-stimulated macrophages.

-

In-depth Mechanistic Studies: Investigating the downstream effects of p38 and ERK activation by this compound on inflammatory gene expression and signaling cascades, including the NF-κB pathway.

-

In Vivo Efficacy Studies: Evaluating the anti-inflammatory effects of this compound in established animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.

A comprehensive understanding of its pharmacological properties will be essential in determining the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.

References

In Vitro Neuroprotective Effects of Eclalbasaponin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclalbasaponin I (EcI), a triterpene saponin, has demonstrated significant neuroprotective properties in in vitro models of oxidative stress, a key pathological mechanism in neurodegenerative diseases. This technical guide provides a comprehensive overview of the experimental evidence for the neuroprotective effects of EcI, focusing on its activity in the human neuroblastoma SH-SY5Y cell line. This document details the experimental protocols used to elucidate its mechanism of action, presents the quantitative data supporting its efficacy, and visualizes the key signaling pathways involved.

Core Neuroprotective Activity of this compound

This compound has been identified as a potent neuroprotective agent against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y cells.[1] Its protective effects are multifaceted, involving the mitigation of apoptosis, reduction of reactive oxygen species (ROS) generation, enhancement of the endogenous antioxidant defense system, and induction of protective autophagy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective effects of this compound.

| Parameter | Condition | Concentration of this compound | Result | Reference |

| Cell Viability | H₂O₂ (200 µM) induced oxidative stress | Not Specified | Most potent among six tested saponins | [1] |

| Apoptosis | H₂O₂ (200 µM) induced oxidative stress | Not Specified | Down-regulated | [1] |

| Reactive Oxygen Species (ROS) | H₂O₂ (200 µM) induced oxidative stress | Not Specified | Reduced generation | [1] |

| Superoxide Dismutase (SOD) Activity | H₂O₂ (200 µM) induced oxidative stress | Not Specified | Increased | [1] |

| Glutathione Peroxidase (GSH-Px) Activity | H₂O₂ (200 µM) induced oxidative stress | Not Specified | Increased | [1] |

| Malondialdehyde (MDA) Level | H₂O₂ (200 µM) induced oxidative stress | Not Specified | Reduced | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of several critical signaling pathways. The primary mechanisms identified are the activation of the Nrf2/HO-1 pathway and the p38/ERK MAPK signaling cascades, which subsequently lead to the induction of protective autophagy and mitophagy.[1][2]

Nrf2/HO-1 Pathway

This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a key regulator of the cellular antioxidant response.[1] This activation leads to the upregulation of antioxidant enzymes, thereby protecting the cells from oxidative damage.

p38/ERK MAPK and Autophagy/Mitophagy Pathways

A crucial aspect of this compound's neuroprotective mechanism is its ability to activate the p38 and extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathways.[2] This activation is upstream of the induction of autophagy and mitophagy, cellular processes that clear damaged organelles and protein aggregates, thereby promoting cell survival.[1][2] Inhibition of either p38 or ERK has been shown to attenuate the protective effects of EcI and reduce the induction of autophagy and mitophagy.[2]

Experimental Protocols

The following section outlines the detailed methodologies for the key in vitro experiments used to characterize the neuroprotective effects of this compound.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are used as the in vitro model.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Oxidative Stress: To induce oxidative stress, SH-SY5Y cells are treated with 200 µM hydrogen peroxide (H₂O₂).[1]

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before the addition of H₂O₂.

Cell Viability Assay (MTT Assay)

-